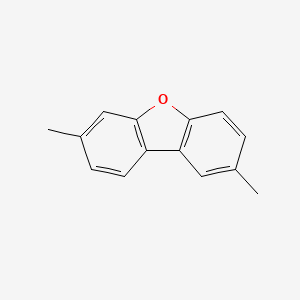
2,7-dimethyldibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-dimethyldibenzofuran is a heterocyclic organic compound that belongs to the dibenzofuran family. It is characterized by two benzene rings fused to a central furan ring, with methyl groups attached at the 2 and 7 positions. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyldibenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation of dibenzofuran with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions or other catalytic processes that allow for efficient and cost-effective synthesis. The choice of method depends on factors such as the availability of raw materials, desired purity, and production scale.
Análisis De Reacciones Químicas
Types of Reactions
2,7-dimethyldibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, quinones, and dihydro compounds, which have various applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
2,7-dimethyldibenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-dimethyldibenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as mTOR and PARP . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
2,7-dimethyldibenzofuran can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound without methyl groups.
2,6-Dimethyldibenzo[b,d]furan: A similar compound with methyl groups at different positions.
Usnic Acid: A dibenzofuran derivative with additional functional groups and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Propiedades
Número CAS |
51801-70-8 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2,7-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8H,1-2H3 |
Clave InChI |
AFXREXXZVMTNJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C2C=CC(=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














